molecular formula C24H29N3O5 B2959266 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide CAS No. 954085-38-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide

Cat. No.: B2959266
CAS No.: 954085-38-2
M. Wt: 439.512
InChI Key: CASWJGHCFNKICO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide is a complex organic compound that belongs to the class of benzodioxin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include benzodioxin derivatives and phenylmorpholine derivatives. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvents: Organic solvents such as dichloromethane, toluene, or ethanol.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

    Time: Reaction times can vary from a few hours to several days.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-23(24(29)26-19-8-9-20-21(16-19)32-15-14-31-20)25-10-4-5-11-27-12-13-30-22(17-27)18-6-2-1-3-7-18/h1-3,6-9,16,22H,4-5,10-15,17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASWJGHCFNKICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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